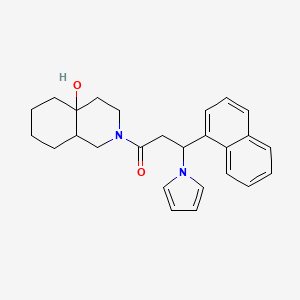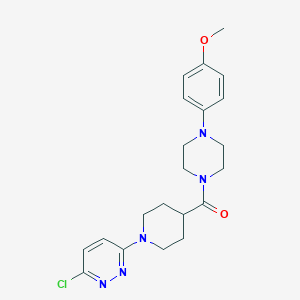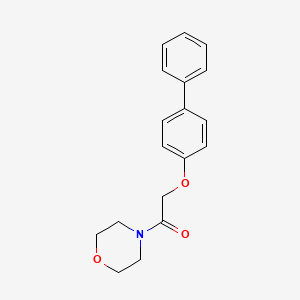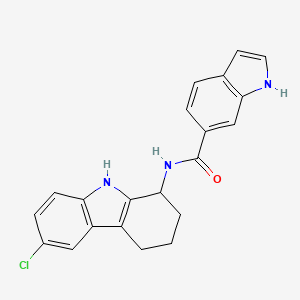
1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” is a complex organic compound that features multiple functional groups, including a hydroxyl group, an isoquinoline ring, a naphthalene ring, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” likely involves multiple steps, including the formation of the isoquinoline ring, the attachment of the naphthalene and pyrrole rings, and the introduction of the hydroxyl group. Common synthetic routes may include:
Cyclization reactions: to form the isoquinoline ring.
Friedel-Crafts acylation: to attach the naphthalene ring.
Pyrrole synthesis: through condensation reactions.
Hydroxylation: using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Purification techniques: such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or drug candidate.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of “1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Naphthalene derivatives: Compounds containing naphthalene rings.
Pyrrole derivatives: Compounds with pyrrole rings.
Uniqueness
“1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” is unique due to its combination of multiple functional groups and ring structures, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H30N2O2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-naphthalen-1-yl-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C26H30N2O2/c29-25(28-17-14-26(30)13-4-3-10-21(26)19-28)18-24(27-15-5-6-16-27)23-12-7-9-20-8-1-2-11-22(20)23/h1-2,5-9,11-12,15-16,21,24,30H,3-4,10,13-14,17-19H2 |
Clé InChI |
QOWFWBDEKGRBJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCN(CC2C1)C(=O)CC(C3=CC=CC4=CC=CC=C43)N5C=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)

![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B10979552.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)


![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979569.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10979572.png)
methanone](/img/structure/B10979588.png)
![N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979596.png)
